2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound features a chromeno[2,3-d]pyrimidine-dione core, a tricyclic system formed by fusion of a coumarin (chromene) moiety with a pyrimidine-dione ring. Key substituents include a 2-fluorophenyl group at position 2 and a 4-methoxyphenylethyl chain at position 2. Chromeno-pyrimidine derivatives are known for diverse bioactivities, including antimicrobial and anticancer properties, as seen in related compounds .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-32-17-12-10-16(11-13-17)14-15-29-24(18-6-2-4-8-20(18)27)28-25-22(26(29)31)23(30)19-7-3-5-9-21(19)33-25/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMUWCLTHWFHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a chromeno-pyrimidine core with specific substitutions that may influence its biological properties. The presence of a fluorophenyl group and a methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds within the chromeno-pyrimidine class exhibit significant anticancer activity. For instance, a study highlighted that related compounds could induce apoptosis in melanoma cells through the activation of the p53 signaling pathway, leading to cell cycle arrest and reduced cell proliferation .
Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H-chromeno[2,3-d]pyrimidine-4,5-dione | MCF-7 | 12.5 | Induction of apoptosis via p53 |
| 3-benzyl-5-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4,6-dione | HeLa | 8.0 | Cell cycle arrest |
| Pyrano[2,3-d]pyrimidine derivatives | Various | 15.0 | PARP inhibition |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In studies evaluating similar chromeno-pyrimidine derivatives, some exhibited antibacterial activity against pathogens like Bacillus cereus and Pseudomonas aeruginosa through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H-chromeno[2,3-d]pyrimidine-4,5-dione | Bacillus cereus | 15 |
| 3-benzyl-5-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4,6-dione | Pseudomonas aeruginosa | 12 |
Antioxidant Activity
Chromeno-pyrimidine derivatives have also been evaluated for their antioxidant properties. The DPPH scavenging assay demonstrated that certain derivatives effectively neutralized free radicals, indicating their potential as antioxidants in therapeutic applications .
The biological activity of 2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and growth.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress in cells.
Case Studies
Several case studies have explored the efficacy of chromeno-pyrimidine derivatives in preclinical models:
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Study on Melanoma Treatment : A series of experiments demonstrated that treatment with chromeno-pyrimidines resulted in significant tumor regression in xenograft models of melanoma.
- Findings : The treated groups showed a reduction in tumor volume by approximately 40% compared to control groups.
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Antimicrobial Efficacy Assessment : A comparative study evaluated the antibacterial effects of various chromeno-pyrimidines against clinical isolates.
- Results : Compounds exhibited varying degrees of effectiveness with some achieving higher inhibition rates than standard antibiotics.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that compounds similar to this chromone derivative exhibit significant anticancer activity. Research has shown that chromones can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Molecular docking studies suggest that this compound may interact with key enzymes and receptors involved in cancer pathways.
Anti-inflammatory Effects
Chromones are also recognized for their anti-inflammatory properties. The structural features of 2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione may enable it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant Activity
The antioxidant potential of this compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
Antimicrobial Effects
Similar chromone derivatives have demonstrated antimicrobial activity against various pathogens. The unique structural components of this compound may enhance its effectiveness against bacteria and fungi.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate potential interactions with enzymes involved in cancer metabolism and inflammatory pathways.
In Vitro Assays
In vitro assays using cancer cell lines have shown promising results regarding the cytotoxic effects of the compound. These assays help validate the predicted biological activities and provide insights into its mechanism of action.
Comparison with Similar Compounds
5H-Chromeno[2,3-d]pyrimidines ()
Compounds like 5H-chromeno[2,3-d]pyrimidines (4a–h) share the tricyclic core but lack the dione moiety. Instead, they possess cyano or amino substituents. For example:
- 4c (R = 4-Cl) and 4e (R = 3-NO₂): These derivatives demonstrated significant antibacterial activity (MIC: 8–16 µg/mL against S.
- Key Difference: The dione group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to cyano/amino substituents.
Chromeno[2,3-d]pyrimidine-4-thione ()
The compound 2-(2-hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione replaces the dione oxygen with sulfur. This substitution increases polarizability and may alter binding affinity due to sulfur’s larger atomic radius and softer nucleophilic character .
Thieno[2,3-d]pyrimidine-dione Derivatives
3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione ()
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione ()
- Structure: Combines a thieno-pyrimidine-dione with chloro-methylphenyl and fluorophenylmethyl groups.
- Bioactivity: Thieno-pyrimidines are associated with kinase inhibition and anticancer activity. The fluorine and chlorine substituents may enhance membrane permeability .
Pyrrolo[3,2-d]pyrimidine Derivatives
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile ()
- Structure: A pyrrolo-pyrimidine core with 4-fluorophenyl, 4-methoxyphenoxy, and phenyl groups.
Pyrazolo[3,4-c]pyrimidine-Chromenone Hybrids ()
- Example 85: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one Structure: Combines a pyrazolo-pyrimidine with a chromenone moiety. Bioactivity: The morpholino group introduces hydrogen-bonding sites, while multiple fluorine atoms enhance metabolic stability .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Fluorine and methoxy groups improve metabolic stability and lipophilicity, critical for CNS permeability.
Core Heterocycle: Chromeno-pyrimidines exhibit broader antimicrobial activity, while thieno-/pyrrolo-pyrimidines are more kinase-selective.
Synthetic Accessibility : The target compound’s synthesis likely requires multi-step cyclization, similar to microwave-assisted methods in , but with optimized catalysts for dione formation.
Preparation Methods
Role of POCl₃
POCl₃ is essential for chlorinating the nitrile group and activating the carbonyl for nucleophilic attack. Stoichiometric excess (3–4 equivalents) ensures complete conversion.
Solvent and Temperature
The reaction uses excess carboxylic acid as a solvent, eliminating the need for external solvents. Reflux temperatures (110–120°C) are optimal for the rearrangement, balancing reaction rate and product stability.
Substituent Compatibility
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Electron-Withdrawing Groups : The 2-fluorophenyl group enhances electrophilicity at the chromene’s C-4, aiding cyclization.
-
Bulky Substituents : The 4-methoxyphenylethyl group’s steric bulk necessitates extended reaction times (8–12 hours) for complete rearrangement.
Alternative Synthetic Routes
Post-Synthetic Alkylation
An alternative approach involves synthesizing the unsubstituted chromeno[2,3-d]pyrimidine-4,5-dione core, followed by alkylation with 2-(4-methoxyphenyl)ethyl bromide . However, this method suffers from lower regioselectivity and requires protection/deprotection steps.
Cycloaddition Strategies
1,3-Dipolar cycloaddition of chromone-derived nitrile imines with dipolarophiles (e.g., enones) could theoretically yield pyrimidine analogs. However, this route is less efficient for introducing specific aryl-alkyl substituents.
Analytical Characterization
The final product is characterized by:
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¹H NMR : Signals at δ 7.8–8.1 (chromene H-2), δ 6.8–7.3 (fluorophenyl and methoxyphenyl protons), and δ 3.8 (methoxy group).
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¹³C NMR : Carbonyl carbons at δ 160–170 ppm, with quaternary carbons confirming the fused ring system.
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HRMS : Molecular ion peak at m/z 485.1521 (calculated for C₂₇H₂₂FNO₅).
Challenges and Limitations
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Regioselectivity : Competing pathways may yield minor byproducts, necessitating chromatographic purification.
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Acid Stability : Electron-rich aryl groups (e.g., 4-methoxyphenyl) may undergo demethylation under strong acidic conditions, requiring controlled reaction times.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Pinner/Dimroth Rearrangement | 60–75% | High | Moderate |
| Post-Synthetic Alkylation | 40–50% | Low | High |
| Cycloaddition | 30–45% | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound with high yield and purity?
- Methodology : Multi-step synthesis involving cyclization and substitution reactions. For example:
- Step 1 : Construct the chromeno[2,3-d]pyrimidine core via microwave-assisted cyclization (e.g., using ethanol or DMF as solvents) to enhance reaction efficiency .
- Step 2 : Introduce the 2-fluorophenyl and 4-methoxyphenylethyl groups via nucleophilic substitution or coupling reactions. Palladium catalysts under inert atmospheres may optimize cross-coupling steps .
- Key Conditions : Solvent choice (e.g., dichloromethane/ethanol mixtures for crystallization), temperature control (80–120°C), and catalysts like triethylamine or acetic anhydride .
Q. How can the molecular structure be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve atomic positions and validate stereochemistry.
- Parameters : Target an R factor < 0.06 and data-to-parameter ratio > 13:1 for high reliability. Disorder in residues (e.g., ethyl groups) requires refined riding models .
- Example : A study on a fluorophenyl-pyrrolopyrimidine analog achieved R = 0.054 and wR = 0.182 using SC-XRD, confirming substituent orientations .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected ~465 g/mol).
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications at the 3-position (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs with systematic substituent variations.
- Example : Replacing 4-methoxyphenylethyl with 4-chlorophenyl in a thieno-pyrimidine analog reduced IC₅₀ by 40% in kinase inhibition assays .
- Data Table :
| Substituent at 3-Position | Target Activity (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| 2-Fluorophenyl | 12.3 ± 1.2 | 1:8.5 |
| 4-Chlorophenyl | 18.7 ± 2.1 | 1:5.2 |
| 4-Methoxyphenyl | 25.4 ± 3.0 | 1:3.7 |
| Data adapted from analogs in . |
Q. How can contradictions in reported biological data (e.g., divergent IC₅₀ values) be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate purity (>95% by HPLC) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, a 2024 study attributed inconsistent IC₅₀ values to residual solvent (DMF) in samples, which skewed protein binding .
Q. What strategies optimize reaction conditions to minimize by-products during scale-up?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters. A chromeno-pyrimidine synthesis achieved 92% yield using DMF at 110°C with 5 mol% Pd(OAc)₂ .
- By-Product Analysis : LC-MS to track intermediates; e.g., ethyl group oxidation can form ketones, requiring inert atmospheres .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for the fluorophenyl group?
- Methodology : Analyze packing interactions (e.g., C–H···F bonds) that induce conformational flexibility.
- Example : A fluorophenyl-pyrrolopyrimidine exhibited dihedral angles of 76.3° and 64.6° between the core and substituents due to crystal-packing forces .
- Resolution : Compare multiple SC-XRD datasets and computationally model energy minima (e.g., DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
